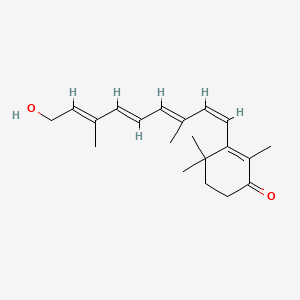
9-cis-4-Ketoretinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions, including squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol typically involves the isomerization of all-trans-retinoic acid (ATRA) to 9-cis-retinoic acid (9-cis-RA), followed by oxidation to form this compound . The isomerization process can be achieved using various reagents and conditions, such as iodine or light exposure. The oxidation step often involves the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including:
Oxidation: Conversion of 9-cis-retinoic acid to this compound.
Reduction: Potential reduction of the ketone group to form corresponding alcohols.
Substitution: Possible substitution reactions at the retinoid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed:
Oxidation Products: this compound from 9-cis-retinoic acid.
Reduction Products: Corresponding alcohols from the reduction of the ketone group.
Aplicaciones Científicas De Investigación
9-cis-4-Ketoretinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying retinoid chemistry.
Biology: Investigated for its role in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for treating skin conditions, cancers, and other diseases.
Industry: Utilized in the development of skincare products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding activates gene expression, leading to various biological effects, such as cellular differentiation, apoptosis, and inhibition of cell proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications .
Comparación Con Compuestos Similares
All-trans-retinoic acid (ATRA): A widely studied retinoid with similar biological activities but different receptor binding profiles.
9-cis-retinoic acid (9-cis-RA): The precursor to 9-cis-4-Ketoretinol, with similar receptor binding but different chemical properties.
Alitretinoin: Another retinoid used in the treatment of skin conditions and cancers.
Uniqueness of this compound: this compound is unique due to its specific binding to both RARs and RXRs, which allows it to activate a broader range of gene expression pathways compared to other retinoids . This dual receptor activation makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[(1Z,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9-,15-7+,16-12+ |
Clave InChI |
PLIUCYCUYQIBDZ-XPVCMWBDSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C\C(=C\CO)\C)\C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


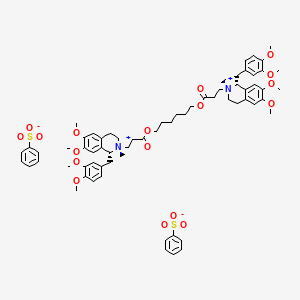
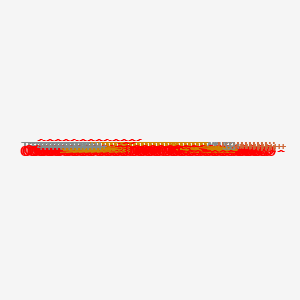
![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
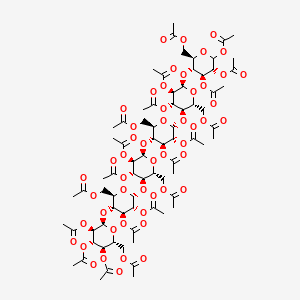

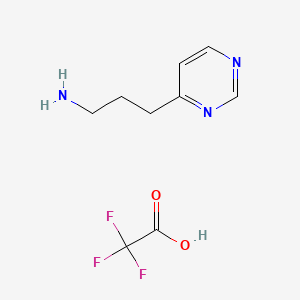







![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
